amine CAS No. 1246823-01-7](/img/structure/B602961.png)
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine is a complex organic compound that features a sulfonyl group attached to a substituted phenyl ring and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chloro-4-methylphenyl)sulfonylamine typically involves multiple steps. One common method starts with the bromination and chlorination of 4-methylphenyl compounds, followed by sulfonylation to introduce the sulfonyl group. The final step involves the reaction with 1-ethyl-2-hydroxyethylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Bromo-5-chloro-4-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine: Unique due to its specific substitution pattern and combination of functional groups.
(2-Bromo-4-methylphenyl)sulfonylamine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
(2-Chloro-4-methylphenyl)sulfonylamine: Lacks the bromine atom, potentially altering its chemical behavior.
Uniqueness
(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and interactions with biological targets. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1246823-01-7 |
|---|---|
Molekularformel |
C11H15BrClNO3S |
Molekulargewicht |
356.66g/mol |
IUPAC-Name |
2-bromo-5-chloro-N-(1-hydroxybutan-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15BrClNO3S/c1-3-8(6-15)14-18(16,17)11-5-10(13)7(2)4-9(11)12/h4-5,8,14-15H,3,6H2,1-2H3 |
InChI-Schlüssel |
DABWQIQDRMPRLT-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=C(C(=C1)Cl)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


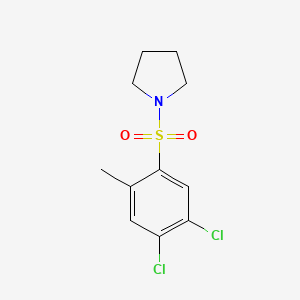
amine](/img/structure/B602879.png)
amine](/img/structure/B602880.png)
![(2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B602882.png)
![Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B602883.png)
![Bis(2-hydroxyethyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B602886.png)
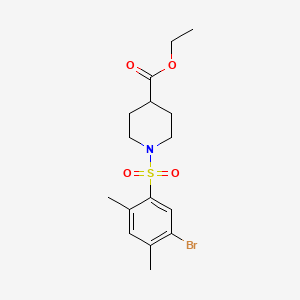
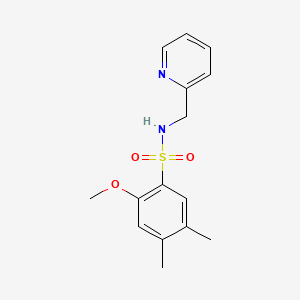
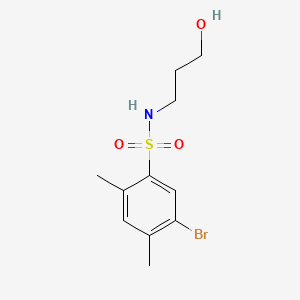
amine](/img/structure/B602896.png)
amine](/img/structure/B602897.png)
amine](/img/structure/B602898.png)
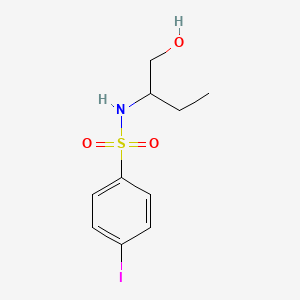
amine](/img/structure/B602901.png)
